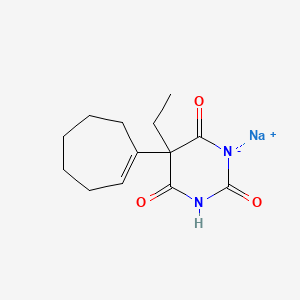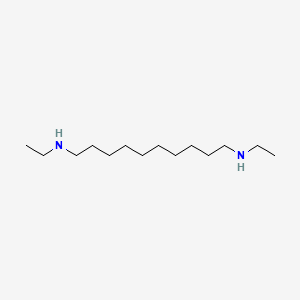
N,N'-diethyldecane-1,10-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-diethyldecane-1,10-diamine is an organic compound with the molecular formula C14H32N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a decane backbone. This compound is used in various chemical processes and has applications in different fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-diethyldecane-1,10-diamine can be synthesized through the reaction of decane-1,10-diamine with diethylamine. The reaction typically involves heating the reactants in the presence of a catalyst under controlled conditions. The process may require purification steps such as distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of N,N’-diethyldecane-1,10-diamine often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of high-pressure autoclaves and specific catalysts can enhance the reaction rate and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-diethyldecane-1,10-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halides like alkyl halides or acyl halides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines .
Applications De Recherche Scientifique
N,N’-diethyldecane-1,10-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: N,N’-diethyldecane-1,10-diamine is used in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of N,N’-diethyldecane-1,10-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with other molecules, influencing their structure and function. This interaction can affect enzymatic activity, protein folding, and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethylethylenediamine: This compound has a similar structure but with methyl groups instead of ethyl groups.
1,10-Diaminodecane: This compound lacks the ethyl groups and has different chemical properties and applications.
Uniqueness
N,N’-diethyldecane-1,10-diamine is unique due to its specific structure, which provides distinct reactivity and interaction capabilities. The presence of ethyl groups enhances its solubility and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C14H32N2 |
|---|---|
Poids moléculaire |
228.42 g/mol |
Nom IUPAC |
N,N'-diethyldecane-1,10-diamine |
InChI |
InChI=1S/C14H32N2/c1-3-15-13-11-9-7-5-6-8-10-12-14-16-4-2/h15-16H,3-14H2,1-2H3 |
Clé InChI |
ZJZKKDSOLWKKKL-UHFFFAOYSA-N |
SMILES canonique |
CCNCCCCCCCCCCNCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


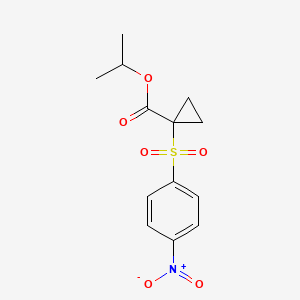
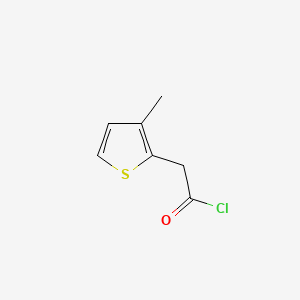
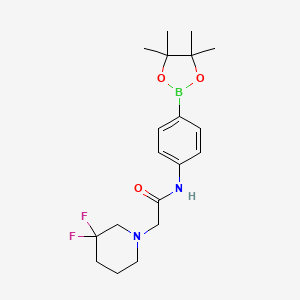
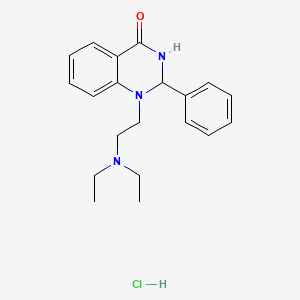
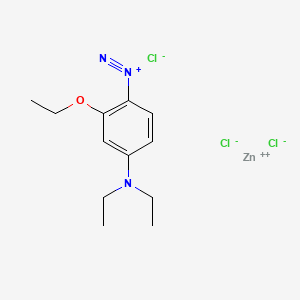
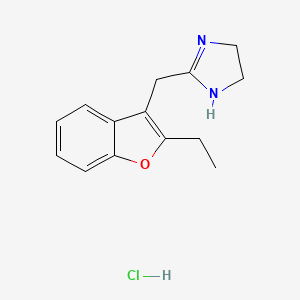

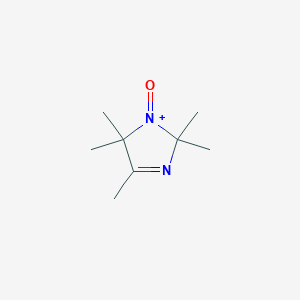
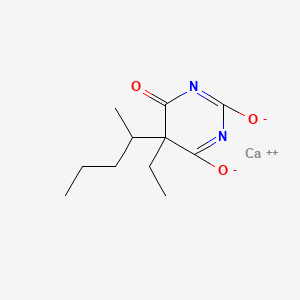
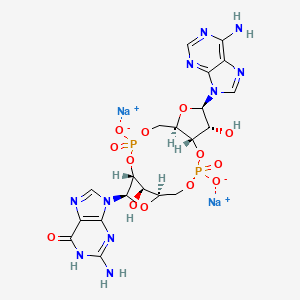
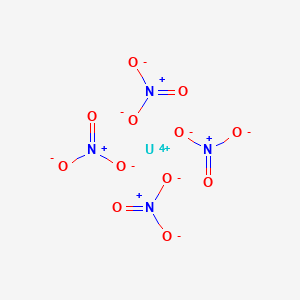
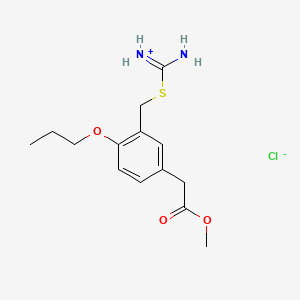
![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)
